butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Overview
Description
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, also known as BDCM, is a widely studied chemical compound that has been used in various scientific research studies. It is a halogenated aromatic compound that has been synthesized through different methods and has been found to have potential applications in different fields.
Mechanism of Action
The mechanism of action of butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics in the liver. This compound has also been found to induce oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on different organs and systems in the body. It has been found to cause liver and kidney damage, as well as reproductive toxicity. This compound has also been found to affect the immune system and cause oxidative stress in cells.
Advantages and Limitations for Lab Experiments
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its stability and availability. It is also a well-studied compound, which makes it a good model compound for toxicology studies. However, this compound has some limitations, including its low solubility in water and its potential to form toxic metabolites in the liver.
Future Directions
There are several future directions for the study of butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. One direction is to study its potential use as an anticancer agent, as it has been found to have cytotoxic effects on cancer cells. Another direction is to study its effects on the gut microbiome, as it has been found to affect the immune system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on different organs and systems in the body.
Conclusion:
In conclusion, this compound is a widely studied chemical compound that has potential applications in different fields. It can be synthesized through different methods and has been found to have biochemical and physiological effects on different organs and systems in the body. Although it has some limitations, this compound is a well-studied compound that can be used as a model compound for toxicology studies. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in different fields.
Scientific Research Applications
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been widely used in scientific research studies, including toxicology, environmental science, and medicinal chemistry. In toxicology, this compound has been used as a model compound to study the toxicity of halogenated aromatic compounds and their effects on the environment. In environmental science, this compound has been used to study the degradation of halogenated aromatic compounds in soil and water. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-3-4-11-26-19(24)12-5-7-13(8-6-12)22-18(23)16-14(20)9-10-15(21)17(16)25-2/h5-10H,3-4,11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOUAPVWDMRWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.